molecular formula C8H6F4 B1320954 4-Fluoro-3-methylbenzotrifluoride CAS No. 74483-52-6

4-Fluoro-3-methylbenzotrifluoride

Cat. No. B1320954
CAS RN: 74483-52-6
M. Wt: 178.13 g/mol
InChI Key: SPICZPCIWHHXED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions with careful control of reaction conditions to ensure the introduction of fluorine atoms at the desired positions on the aromatic ring. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a sequence of reactions starting from 4-chloro-2-fluoroanisole, with subsequent steps including treatment with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide oxidation, followed by reactions with ethyl trifluoroacetate and aqueous hydrazine . This process highlights the complexity and specificity required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic distribution and geometry of the molecule. For example, the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas exhibit planar carbonyl and thiourea groups with antiperiplanar conformation, stabilized by intramolecular hydrogen bonding . This suggests that 4-Fluoro-3-methylbenzotrifluoride may also exhibit unique structural features due to the influence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be quite distinct due to the electron-withdrawing nature of the fluorine atoms. The papers do not provide specific reactions for 4-Fluoro-3-methylbenzotrifluoride, but they do discuss the reactivity of similar compounds. For instance, the 3,14-Bis(4-formylphenyl)-17,17-di(n-pentyl)tetrabenzo[a,c,g,i]fluorene shows solvatochromism and crystallochromism in fluorescence, indicating that the electronic properties of the molecule can change with the environment . This suggests that 4-Fluoro-3-methylbenzotrifluoride may also participate in reactions that are sensitive to the electronic environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of fluorine atoms. The papers describe properties such as solvatochromism, crystallochromism, and fluorescence, which are related to the optical properties of the compounds . The vibrational properties of the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using X-ray diffraction, vibrational spectra, and theoretical calculations, indicating that these compounds have distinct vibrational signatures . These findings suggest that 4-Fluoro-3-methylbenzotrifluoride would also have unique physical and chemical properties that could be explored through similar analytical techniques.

Scientific Research Applications

General Use of 4-Fluoro-3-methylbenzotrifluoride

4-Fluoro-3-methylbenzotrifluoride is a chemical compound with the CAS Number: 74483-52-6 . It is commonly used in various scientific research applications .

Application in Bioconjugation

  • Scientific Field: Bioanalytical Chemistry
  • Summary of the Application: 4-Fluoro-3-nitrophenyl azide, a compound similar to 4-Fluoro-3-methylbenzotrifluoride, is used for biomolecule immobilization and bioconjugation . This process involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
  • Methods of Application: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .
  • Results or Outcomes: The use of 4-fluoro-3-nitrophenyl azide has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Application in Fluorinated Metal-Organic Frameworks (F-MOFs)

  • Scientific Field: Material Science
  • Summary of the Application: Fluorinated Metal-Organic Frameworks (F-MOFs) are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
  • Methods of Application: F-MOFs can be obtained by partial fluorination of the inorganic Secondary Building Units (SBU) based on polynuclear clusters and containing hydroxyl bridged μ2 or μ3 groups . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
  • Results or Outcomes: The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .

Application in Fluorinated Metal-Organic Frameworks (F-MOFs)

  • Scientific Field: Material Science
  • Summary of the Application: Fluorinated Metal-Organic Frameworks (F-MOFs) are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
  • Methods of Application: F-MOFs can be obtained by partial fluorination of the inorganic Secondary Building Units (SBU) based on polynuclear clusters and containing hydroxyl bridged μ2 or μ3 groups . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
  • Results or Outcomes: The compounds can find application in gas sorption and separation . In addition, hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-methylbenzoylchloride, indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

As for future directions, while specific information for 4-Fluoro-3-methylbenzotrifluoride is not available, benzotrifluorides have been gaining attention in the field of organic synthesis . They are more environmentally friendly than many other organic solvents and are suitable for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions .

properties

IUPAC Name

1-fluoro-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPICZPCIWHHXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604453
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzotrifluoride

CAS RN

74483-52-6
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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